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molecular formula C7H10N2O2 B079590 1,3,6-Trimethyluracil CAS No. 13509-52-9

1,3,6-Trimethyluracil

Cat. No. B079590
M. Wt: 154.17 g/mol
InChI Key: GRDXZRWCQWDLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623880B2

Procedure details

A mixture of concentrated H2SO4 (7.0 mL) and fuming HNO3 (7.0 mL) was cooled to 0-5° C. and 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3.5 g, 22.702 mmol) was gradually added to the reaction mixture. After stirring for 2 h. at the same temperature the reaction mixture was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was washed with brine (2×50 mL), dried (Na2SO4) and evaporated under reduced pressure. Crude product obtained was purified by column chromatography to give 1.30 g of the product as yellow solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 2.38 (s, 3H), 3.20 (s, 3H), 3.40 (s, 3H); APCI-MS (m/z) 198.30 (M−H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][N:11]1[C:16]([CH3:17])=[CH:15][C:14](=[O:18])[N:13]([CH3:19])[C:12]1=[O:20]>>[CH3:10][N:11]1[C:16]([CH3:17])=[C:15]([N+:6]([O-:9])=[O:7])[C:14](=[O:18])[N:13]([CH3:19])[C:12]1=[O:20]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CN1C(N(C(C=C1C)=O)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h. at the same temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate (200 mL) and water (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=O)N(C(=O)C(=C1C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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